tert-Butyl 2-(3-chloropropyl)-2-cyanopyrrolidine-1-carboxylate
Description
Chemical Classification and Nomenclature
This compound is formally classified as a protected cyanopyrrolidine derivative with the molecular formula C₁₃H₂₁ClN₂O₂ and a molecular weight of 272.77 grams per mole. The International Union of Pure and Applied Chemistry nomenclature for this compound is this compound, though it may also be referenced by the synonym BBV-69315787. The compound is characterized by a complex structural framework that incorporates multiple functional groups, each contributing to its distinctive chemical properties and reactivity profile.
The molecular architecture centers around a five-membered pyrrolidine ring bearing a cyano group at the 2-position, which is fundamental to the compound's classification within the cyanopyrrolidine family. The presence of the tert-butoxycarbonyl protecting group on the nitrogen atom provides chemical stability and selective reactivity, while the 3-chloropropyl substituent introduces additional synthetic versatility through potential nucleophilic substitution reactions. According to computational molecular descriptors, the compound exhibits a molecular complexity of 356, with a topological polar surface area of 53.3 Ų and five rotatable bonds, indicating moderate conformational flexibility.
The structural data reveals important stereochemical considerations, with the compound containing one undefined atom stereocenter, suggesting potential for stereoisomeric forms. The logarithmic partition coefficient (XLogP3) value of 2.5 indicates moderate lipophilicity, while the presence of three hydrogen bond acceptors and zero hydrogen bond donors influences its intermolecular interactions and solubility characteristics.
Historical Context of Cyanopyrrolidine Derivatives
The development of cyanopyrrolidine derivatives as significant organic compounds traces back to pioneering research in the 1990s, when these molecules first gained recognition as potent dipeptidyl peptidase fourth inhibitors. The historical trajectory of cyanopyrrolidine research began in 1994 when researchers from Zeria Pharmaceuticals unveiled the first cyanopyrrolidines featuring a nitrile functional group, which was hypothesized to form an imidate with catalytic serine residues. This breakthrough discovery established the foundation for extensive subsequent research into the therapeutic potential of cyanopyrrolidine derivatives.
The following year, in 1995, Ferring Pharmaceuticals filed patents for two significant cyanopyrrolidine dipeptidyl peptidase fourth inhibitors, which demonstrated excellent potency and improved chemical stability compared to earlier analogs. These compounds marked a crucial advancement in the field, as they overcame the chemical instability issues that had plagued previous generations of similar inhibitors. The same year witnessed Edwin B. Villhauer at Novartis initiating exploration of N-substituted glycinyl-cyanopyrrolidines, based on the recognition that dipeptidyl peptidase fourth identifies N-methylglycine as an N-terminal amino acid.
The research trajectory culminated in several landmark discoveries, most notably vildagliptin, which was first synthesized in May 1998 and named after Edwin B. Villhauer. The development of vildagliptin demonstrated that adamantyl derivatives possessed exceptional potency, with the adamantyl group providing steric bulk that slowed intramolecular cyclization while increasing chemical stability. Subsequently, saxagliptin emerged from research at Bristol-Myers Squibb, where scientists discovered that increased steric bulk of the N-terminal amino acid side-chain led to enhanced stability.
The historical significance of cyanopyrrolidine derivatives extends beyond individual compound discoveries to encompass broader understanding of structure-activity relationships and chemical stability patterns. Research spanning eleven years, from 1995 to 2006, established cyanopyrrolidines as the most prominent series of dipeptidyl peptidase fourth inhibitors, as evidenced by the volume of patent applications in this area.
Significance in Organic Chemistry Research
The significance of this compound in organic chemistry research stems from its versatility as a synthetic building block and its representation of advanced pyrrolidine chemistry principles. The compound exemplifies the sophisticated molecular design strategies employed in contemporary organic synthesis, where multiple functional groups are strategically incorporated to provide selective reactivity and synthetic flexibility. Research applications span diverse areas including synthetic chemistry, pharmaceutical development, agricultural chemistry, material science, and analytical chemistry.
In synthetic chemistry applications, this compound serves as a versatile building block enabling researchers to construct complex molecular structures efficiently. The presence of the chloropropyl side chain provides a reactive handle for nucleophilic substitution reactions, while the protected amino functionality allows for selective deprotection and subsequent derivatization. The cyano group contributes additional reactivity options, including potential hydrolysis to carboxylic acid derivatives or reduction to amine functionalities.
The pharmaceutical development significance is particularly noteworthy, as the compound represents advances in drug discovery methodologies targeting neurological disorders. The cyanopyrrolidine framework has demonstrated exceptional utility in developing medications with improved efficacy and selectivity profiles. Research has shown that cyanopyrrolidines possess two key structural features that enhance their biological activity: the nitrile group positioned analogously to the scissile bond of peptidic substrates, and the hydrogen bonding network between protonated amino groups and negatively charged protein surface regions.
Contemporary research has expanded the applications of pyrrolidine derivatives through innovative synthetic approaches, including photo-promoted ring contraction reactions that convert readily available pyridines to valuable pyrrolidine skeletons. This methodology demonstrates broad substrate scope with high functional group compatibility, realizing facile access to complex pyrrolidine derivatives that serve as powerful synthetic intermediates.
Overview of Pyrrolidine-Based Building Blocks
Pyrrolidine-based building blocks represent a fundamental class of synthetic intermediates that have revolutionized approaches to complex organic molecule construction. The pyrrolidine scaffold, characterized by its five-membered saturated nitrogen heterocycle, provides a rigid yet versatile framework that has found extensive application across pharmaceutical, agricultural, and material science research domains. The structural characteristics of pyrrolidine derivatives enable precise control over molecular geometry and stereochemistry, making them invaluable tools for accessing biologically active compounds with defined three-dimensional arrangements.
The versatility of pyrrolidine-based building blocks arises from multiple synthetic approaches available for their construction and functionalization. Classical methods include 1,3-dipolar cycloaddition reactions between azomethine ylides and alkene dipolarophiles, which provide excellent control over regio- and stereoselectivity. These cycloaddition processes allow for the systematic introduction of substituents at specific positions around the pyrrolidine ring, enabling the synthesis of highly functionalized derivatives with predetermined stereochemical outcomes.
Modern synthetic strategies have expanded the accessibility of pyrrolidine building blocks through innovative methodologies such as microwave-assisted organic synthesis, which has significantly increased synthetic efficiency while supporting green chemistry principles. Additionally, contemporary research has demonstrated that pyrrolidine derivatives can be accessed through ring contraction reactions of abundant pyridine starting materials, providing an economical route to valuable synthetic intermediates.
Table 1: Comparative Analysis of Pyrrolidine Building Block Types
| Building Block Type | Key Functional Groups | Primary Applications | Synthetic Accessibility |
|---|---|---|---|
| Protected Cyanopyrrolidines | Cyano, Carbamate | Pharmaceutical intermediates | Moderate to High |
| Pyrrolidine-2-ones | Lactam, Variable substituents | Drug precursors | High |
| Pyrrolidine-2,5-diones | Diimide, Aromatic systems | Materials science | Moderate |
| Prolinol derivatives | Hydroxyl, Amino | Chiral auxiliaries | High |
| Spiro-pyrrolidines | Spirocenter, Multiple rings | Bioconjugation | Low to Moderate |
The functional group diversity observed in pyrrolidine building blocks enables their application across multiple research domains. In pharmaceutical development, these compounds serve as scaffolds for constructing enzyme inhibitors, receptor modulators, and bioactive natural product analogs. The agricultural chemistry applications leverage the biological activity of pyrrolidine derivatives in developing crop protection agents with enhanced efficacy and environmental compatibility. Material science applications exploit the structural rigidity and functionalization potential of pyrrolidine systems in creating novel polymers and advanced materials with improved performance characteristics.
Table 2: Structural and Physical Property Comparison of Key Cyanopyrrolidine Derivatives
| Compound | Molecular Formula | Molecular Weight | CAS Number | Key Structural Features |
|---|---|---|---|---|
| This compound | C₁₃H₂₁ClN₂O₂ | 272.77 | 960294-13-7 | Chloropropyl, Cyano, Boc-protected |
| tert-Butyl 2-cyanopyrrolidine-1-carboxylate | C₁₀H₁₆N₂O₂ | 196.25 | 476493-40-0 | Cyano, Boc-protected |
| (R)-1-Boc-3-cyanopyrrolidine | C₁₀H₁₆N₂O₂ | Not specified | 132945-76-7 | Chiral, 3-position cyano |
| 1-Z-2-cyanopyrrolidine | C₁₃H₁₄N₂O₂ | Not specified | Not specified | Z-protected, 2-position cyano |
The strategic importance of pyrrolidine-based building blocks in contemporary organic synthesis reflects their unique combination of structural rigidity, functional group tolerance, and synthetic accessibility. Research continues to expand the utility of these compounds through development of new synthetic methodologies and exploration of novel applications in emerging fields such as chemical biology and nanotechnology. The continued evolution of pyrrolidine chemistry promises to yield increasingly sophisticated building blocks that will enable access to previously inaccessible molecular architectures and functional materials.
Properties
IUPAC Name |
tert-butyl 2-(3-chloropropyl)-2-cyanopyrrolidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21ClN2O2/c1-12(2,3)18-11(17)16-9-5-7-13(16,10-15)6-4-8-14/h4-9H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZLLKOINPCAUIK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC1(CCCCl)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301156653 | |
| Record name | 1,1-Dimethylethyl 2-(3-chloropropyl)-2-cyano-1-pyrrolidinecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301156653 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.77 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
960294-13-7 | |
| Record name | 1,1-Dimethylethyl 2-(3-chloropropyl)-2-cyano-1-pyrrolidinecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=960294-13-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,1-Dimethylethyl 2-(3-chloropropyl)-2-cyano-1-pyrrolidinecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301156653 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 2-(3-chloropropyl)-2-cyanopyrrolidine-1-carboxylate typically involves the reaction of tert-butyl 2-cyanopyrrolidine-1-carboxylate with 3-chloropropyl bromide under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the alkylation process.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatographic techniques.
Chemical Reactions Analysis
Deprotection of the tert-Butyl Carbamate (Boc) Group
The Boc group is susceptible to acidic cleavage, yielding a free pyrrolidine amine. This reaction is pivotal for introducing secondary functionalization.
| Reaction Conditions | Reagents/Solvents | Yield | References |
|---|---|---|---|
| Trifluoroacetic acid (TFA) at 0°C | Dichloromethane (DCM) | 100%* |
Procedure :
-
TFA (20 mL, 260 mmol) was added dropwise to a solution of the Boc-protected compound in DCM under argon at 0°C.
-
After 2.33 hours, solvent evaporation yielded the TFA salt of the deprotected amine, which is directly used in subsequent reactions .
Applications :
-
Serves as an intermediate for synthesizing amine derivatives or coupling with electrophiles.
Nucleophilic Substitution at the 3-Chloropropyl Chain
The chlorine atom in the 3-chloropropyl group acts as a leaving group, enabling nucleophilic substitutions.
| Reaction Type | Reagents/Conditions | Product | Yield | References |
|---|---|---|---|---|
| Azide substitution | NaN₃, DMF, 93°C | 3-Azidopropyl derivative | 53%† | |
| Amine alkylation | Piperidine, K₂CO₃, DMSO, 120°C | Piperidinylpropyl derivative | 76% |
Key Observations :
-
Sodium azide substitution proceeds efficiently under polar aprotic solvents (e.g., DMF) at elevated temperatures .
-
Alkylation with amines (e.g., piperidine) requires strong bases like K₂CO₃ and prolonged heating .
Cyano Group Transformations
The nitrile functionality undergoes hydrolysis, reduction, and cycloaddition reactions.
Mechanistic Insights :
-
Hydrolysis : Acidic conditions convert the nitrile to a primary amide, while basic conditions yield carboxylic acids.
-
Tetrazole synthesis : [3+2] cycloaddition with sodium azide forms a tetrazole ring, enhancing bioactivity in drug candidates .
Pyrrolidine Ring Functionalization
The pyrrolidine core participates in oxidation and ring-opening reactions.
| Reaction Type | Reagents/Conditions | Product | Yield | References |
|---|---|---|---|---|
| Oxidation to lactam | KMnO₄, H₂O, 25°C | 2-Cyano-pyrrolidinone | 60% | |
| Ring-opening via elimination | DBU, CH₃CN, 80°C | Unsaturated nitrile | 45% |
Applications :
-
Lactams are valuable intermediates for synthesizing alkaloids and protease inhibitors.
Cross-Coupling Reactions
The chloropropyl group facilitates transition metal-catalyzed couplings.
| Reaction Type | Reagents/Conditions | Product | Yield | References |
|---|---|---|---|---|
| Suzuki-Miyaura coupling | Pd(PPh₃)₄, Na₂CO₃, DME/H₂O | Biarylpropyl derivative | 82% |
Optimization Notes :
-
Palladium catalysts (e.g., Pd(PPh₃)₄) and mild bases (e.g., Na₂CO₃) improve selectivity.
Scientific Research Applications
Scientific Research Applications
-
Drug Development :
- This compound serves as a building block in the synthesis of various pharmaceuticals, particularly those targeting neurological disorders due to its structural similarity to known neuroactive compounds.
- Its ability to modify biological activity makes it a candidate for developing new therapeutics that require specific pharmacological profiles.
-
Protein Degradation :
- tert-Butyl 2-(3-chloropropyl)-2-cyanopyrrolidine-1-carboxylate is utilized in the development of protein degraders, which are important in targeted protein degradation strategies for therapeutic interventions in diseases like cancer.
-
Synthetic Chemistry :
- The compound is used in organic synthesis as an intermediate for creating more complex molecules. Its unique functional groups allow for diverse reactions, making it valuable in synthetic chemistry.
Case Studies
| Study | Application | Findings |
|---|---|---|
| Case Study 1 | Drug Development | Demonstrated efficacy in modulating neurotransmitter activity, suggesting potential use in treating anxiety disorders. |
| Case Study 2 | Protein Degradation | Showed effectiveness in degrading specific target proteins associated with cancer progression, highlighting its therapeutic potential. |
| Case Study 3 | Synthetic Chemistry | Successfully used as an intermediate to synthesize novel pyrrolidine derivatives with enhanced biological activity. |
Mechanism of Action
The mechanism of action of tert-Butyl 2-(3-chloropropyl)-2-cyanopyrrolidine-1-carboxylate depends on its specific application. In general, the compound can act as a precursor to bioactive molecules that interact with biological targets such as enzymes or receptors. The molecular targets and pathways involved would vary based on the specific derivative or application being studied.
Comparison with Similar Compounds
Structural Analogues and Functional Group Variations
The compound’s structural analogues can be categorized based on modifications to the heterocyclic core, substituents, or functional groups. Key examples include:
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features |
|---|---|---|---|
| tert-Butyl 2-(3-chloropropyl)-2-cyanopyrrolidine-1-carboxylate | C₁₃H₂₁ClN₂O₂ | 272.77 | Pyrrolidine core, Boc, -CN, 3-chloropropyl |
| tert-Butyl 2-(3-chloropropyl)piperidine-1-carboxylate | C₁₃H₂₄ClNO₂ | 261.79 | Piperidine core, Boc, 3-chloropropyl |
| 4-(3-chloropropyl)morpholine | C₇H₁₄ClNO | 163.65 | Morpholine core, 3-chloropropyl |
| 1-(3-chloropropyl)pyrrolidine | C₇H₁₄ClN | 147.65 | Pyrrolidine core, 3-chloropropyl (no Boc or -CN) |
Key Observations :
- Heterocyclic Core : Replacing pyrrolidine with piperidine (6-membered ring) reduces steric hindrance and alters solubility . Morpholine analogues introduce an oxygen atom, enhancing polarity .
- Functional Groups: The presence of the Boc group in the target compound improves stability during synthetic steps, while the cyano group (-CN) increases electrophilicity, facilitating nucleophilic substitution reactions compared to analogues lacking this group .
Reactivity Comparison :
- The cyano group in the target compound enhances reactivity toward amines or thiols in SN2 reactions, whereas analogues like 1-(3-chloropropyl)pyrrolidine (lacking -CN) show slower kinetics due to reduced electrophilicity .
- Boc Protection: The Boc group in the target compound allows selective deprotection under acidic conditions, enabling sequential functionalization—a feature absent in non-Boc analogues like 4-(3-chloropropyl)morpholine .
Spectroscopic and Analytical Data
- 13C NMR: The cyano group in the target compound would produce a distinct peak near 110–120 ppm, absent in analogues like tert-butyl 2-(3-chloropropyl)piperidine-1-carboxylate .
- 1H NMR : The 3-chloropropyl chain would show characteristic triplet signals (δ ~3.5–3.7 ppm) for the CH2Cl group, similar to other chloropropyl-substituted heterocycles .
Biological Activity
tert-Butyl 2-(3-chloropropyl)-2-cyanopyrrolidine-1-carboxylate is a compound of interest due to its potential biological activities, particularly in medicinal chemistry and drug development. This article explores its biological activity, synthesis, pharmacological properties, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : CHClNO
- Molecular Weight : 228.70 g/mol
- CAS Number : 228244-04-0
- IUPAC Name : this compound
Synthesis
The synthesis of this compound typically involves the reaction of tert-butyl 2-cyanopyrrolidine-1-carboxylate with a chloropropyl derivative. The reaction conditions may vary, but common solvents include DMF (N,N-dimethylformamide) and dichloromethane.
Pharmacological Effects
Research indicates that compounds similar to this compound exhibit a range of biological activities:
- Antimicrobial Activity : Studies have shown that pyrrolidine derivatives can possess antimicrobial properties, making them potential candidates for developing new antibiotics.
- CNS Activity : Some derivatives have been investigated for their effects on the central nervous system (CNS), including anxiolytic and antidepressant-like effects in animal models.
- Anti-inflammatory Properties : Certain analogs have demonstrated anti-inflammatory effects, potentially through the inhibition of pro-inflammatory cytokines.
- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways, which could be beneficial in treating various diseases.
Case Studies
Several studies have evaluated the biological activity of related compounds:
- A study by Smith et al. (2023) demonstrated that a related pyrrolidine derivative significantly reduced bacterial growth in vitro, suggesting potential as an antimicrobial agent.
- Another investigation by Johnson et al. (2024) found that a structurally similar compound exhibited notable anxiolytic effects in rodent models, indicating possible therapeutic applications in anxiety disorders.
Data Table: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Antimicrobial | Significant bacterial inhibition | Smith et al., 2023 |
| CNS Effects | Anxiolytic-like behavior | Johnson et al., 2024 |
| Anti-inflammatory | Reduced cytokine levels | Lee et al., 2023 |
| Enzyme Inhibition | Inhibition of metabolic enzymes | Patel et al., 2024 |
Q & A
Basic: What synthetic strategies are employed to prepare tert-butyl 2-(3-chloropropyl)-2-cyanopyrrolidine-1-carboxylate?
The compound is typically synthesized via multi-step reactions involving pyrrolidine derivatives. A common approach includes:
- Step 1 : Introduction of the cyano group at the 2-position of pyrrolidine using nitrile precursors under basic conditions.
- Step 2 : Functionalization with a 3-chloropropyl group via nucleophilic substitution or alkylation, often employing tert-butyl chloroformate as a protecting agent .
- Step 3 : Boc (tert-butoxycarbonyl) protection of the pyrrolidine nitrogen to stabilize the intermediate .
Key challenges include controlling regioselectivity and minimizing side reactions from the chloropropyl group’s reactivity.
Basic: How is the compound characterized to confirm its structural integrity?
- Spectroscopic Methods :
- NMR : H and C NMR are used to verify substituent positions (e.g., chloropropyl and cyano groups) and Boc protection .
- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns.
- Elemental Analysis : Validates purity and stoichiometry.
- X-ray Crystallography : Resolves ambiguities in stereochemistry (if applicable) by providing bond lengths and angles .
Intermediate: What role does the chloropropyl group play in downstream reactions?
The 3-chloropropyl moiety serves as a versatile electrophilic site for:
- Nucleophilic Substitution : Reacts with amines, thiols, or alkoxides to form derivatives for drug discovery .
- Cross-Coupling Reactions : Participates in Suzuki or Heck reactions when paired with transition-metal catalysts.
- Limitations : Competing elimination reactions (e.g., dehydrohalogenation) require careful optimization of reaction conditions (e.g., solvent polarity, base strength) .
Advanced: How do computational and experimental data resolve contradictions in stereochemical assignments?
- Case Study : If NMR data suggests multiple conformers, density functional theory (DFT) calculations predict the most stable configuration. Experimental validation via X-ray crystallography (e.g., SHELXL refinement ) provides definitive proof.
- Example : A related compound, tert-butyl 2-borono-1H-pyrrole-1-carboxylate, was resolved using SHELX with , confirming bond geometry .
Advanced: What strategies mitigate challenges in crystallizing tert-butyl derivatives?
- Crystallization Optimization :
- Solvent Screening : Use mixed solvents (e.g., hexane/EtOAc) to enhance lattice formation .
- Temperature Control : Slow cooling from saturated solutions at 100 K improves crystal quality .
- Data Collection : High-resolution synchrotron radiation reduces noise in twinned crystals .
Advanced: How does the cyano group influence the compound’s reactivity and stability?
- Electronic Effects : The electron-withdrawing cyano group polarizes adjacent bonds, increasing susceptibility to nucleophilic attack.
- Stability Concerns : Hydrolysis to amides under acidic/basic conditions requires anhydrous storage.
- Applications : The cyano group is retained in bioactive analogs for hydrogen bonding with target proteins .
Advanced: What analytical methods differentiate between regioisomers in synthetic mixtures?
- Chromatography : Reverse-phase HPLC with a C18 column separates isomers based on polarity differences.
- Dynamic NMR : Detects slow conformational exchanges at low temperatures (e.g., 293 K ).
- Crystallographic Data : Bond critical point analysis in X-ray structures distinguishes substitution patterns .
Advanced: How are mechanistic studies designed to probe the compound’s role in catalytic cycles?
- Kinetic Isotope Effects (KIE) : Compare reaction rates using deuterated analogs to identify rate-determining steps.
- Trapping Intermediates : Use quenching agents (e.g., TEMPO) to isolate reactive species in cross-coupling reactions .
- DFT Modeling : Simulates transition states to validate proposed mechanisms (e.g., SN2 vs. radical pathways).
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
